
Pydiflumetofen
Vue d'ensemble
Description
Pydiflumetofen is a broad-spectrum fungicide belonging to the carboxamide group. It is primarily used in agriculture to protect crops from fungal diseases. The compound acts by inhibiting succinate dehydrogenase, an enzyme crucial for cellular respiration in fungi. This compound was first marketed by Syngenta in 2016 under the brand name Miravis.
Applications De Recherche Scientifique
Pydiflumetofen has several applications in scientific research:
Chemistry: It is used as a reagent in the study of enzyme inhibition, particularly in the context of succinate dehydrogenase.
Biology: Researchers use this compound to investigate the effects of mitochondrial respiration inhibition on various organisms.
Medicine: While not used directly in medical treatments, it serves as a model compound for developing new antifungal agents.
Industry: It is widely used in agriculture to protect crops from fungal infections, thereby improving crop yield and quality.
Mécanisme D'action
Target of Action
Pydiflumetofen, also known as WHG7I49FAK, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in cellular respiration in almost all living organisms . It is a part of the mitochondrial respiratory chain, specifically complex II .
Mode of Action
this compound acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it disrupts the energy production process within the cell . This disruption leads to tricarboxylic acid circulation disorders, which prevent energy metabolism and inhibit the growth of pathogenic bacteria .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid cycle, also known as the citric acid cycle . This cycle is a key component of the cellular respiration process, where it facilitates the oxidation of glucose and other metabolites to produce energy. By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to an energy deficit within the cell .
Result of Action
The primary result of this compound’s action is the effective inhibition of pathogenic fungal growth . By disrupting energy production within fungal cells, it prevents their growth and proliferation, leading to their eventual death . This makes this compound an effective treatment for various fungal diseases, including leaf spot, powdery mildew, grey mold, bakanae, scab, and sheath blight .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its hydrolysis rate decreases with increasing concentration, and an increasing temperature significantly enhances the hydrolysis rate . Furthermore, its degradation rate and half-life in soil can vary depending on the type of soil and whether the soil has been sterilized . Therefore, when using this compound in agricultural production activities, the characteristics of water bodies, soil, and environmental factors must be considered to minimize emissions and environmental impact .
Analyse Biochimique
Biochemical Properties
Pydiflumetofen regulates succinate dehydrogenase activity . Succinate dehydrogenase is a key enzyme in the citric acid cycle, and its inhibition can disrupt energy production in the cell, leading to the death of the fungus. The nature of the interaction between this compound and succinate dehydrogenase is likely competitive, with this compound binding to the active site of the enzyme and preventing its normal substrate, succinate, from binding .
Cellular Effects
The primary cellular effect of this compound is the disruption of energy production. By inhibiting succinate dehydrogenase, this compound prevents the conversion of succinate to fumarate in the citric acid cycle . This disrupts the production of ATP, the main energy currency of the cell, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of succinate dehydrogenase . This enzyme is part of the citric acid cycle and the electron transport chain, two key processes in cellular respiration. By inhibiting this enzyme, this compound disrupts these processes, leading to a lack of energy production and ultimately cell death .
Temporal Effects in Laboratory Settings
This compound’s hydrolytic and degradation properties were investigated indoors in four distinct soil types to assess its risks in aquatic and soil environments . This compound showed a degradation half-life of 10.79–24.82 days and a degradation rate of 0.0276–0.0642 in different soils .
Metabolic Pathways
This compound acts on the citric acid cycle, a key metabolic pathway in all aerobic organisms . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate, a critical step in the cycle .
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, as this is where the citric acid cycle and the electron transport chain, the processes that succinate dehydrogenase is involved in, take place .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pydiflumetofen is synthesized through a multi-step process that involves the combination of a pyrazole acid with a substituted phenethylamine. The reaction conditions typically require the use of strong bases and coupling agents to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pydiflumetofen primarily undergoes reactions related to its amide group, including hydrolysis and amidation reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids or bases are used to cleave the amide bond.
Amidation: Coupling agents like carbodiimides or uronium salts are employed to form the amide bond.
Major Products Formed:
Hydrolysis: Pyrazole acid and substituted phenethylamine
Amidation: this compound itself
Comparaison Avec Des Composés Similaires
Pydiflumetofen is unique in its specific inhibition of succinate dehydrogenase, which sets it apart from other fungicides that may target different enzymes or pathways. Similar compounds include:
Azoxystrobin: Another broad-spectrum fungicide that inhibits mitochondrial respiration but through a different mechanism.
Propiconazole: A fungicide that targets the ergosterol biosynthesis pathway in fungi.
Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?
Propriétés
IUPAC Name |
3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOAXBPOVUPPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894826 | |
| Record name | Pydiflumetofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228284-64-7 | |
| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228284647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pydiflumetofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide; pydiflumetofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYDIFLUMETOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHG7I49FAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)
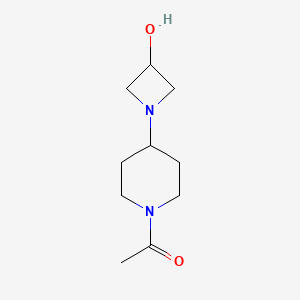
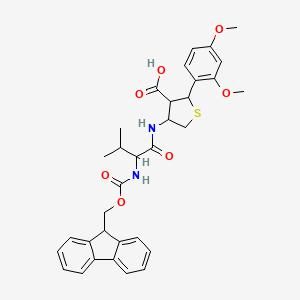
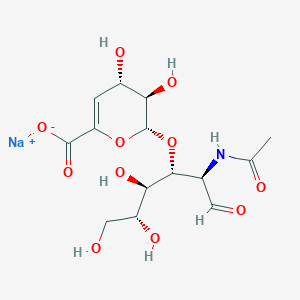
![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)

![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid](/img/structure/B1532718.png)
![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)
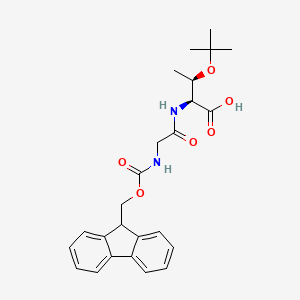
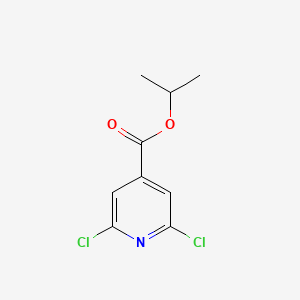
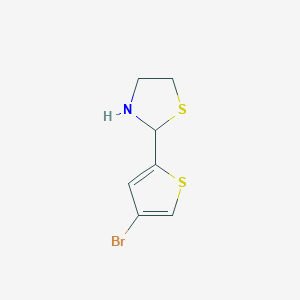
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
